molecular formula C19H19Cl2N3O5S B2909148 N1-(4-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-92-0

N1-(4-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2909148
CAS No.: 868983-92-0
M. Wt: 472.34
InChI Key: SQXFAFSXTILIIB-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative designed for research applications. This compound features a distinct molecular architecture, incorporating a 4-chlorobenzyl group and a sulfonyl-substituted oxazolidine ring, a structure often associated with significant biological activity in medicinal chemistry research . Research Applications and Value: Based on its structural similarity to other documented compounds, this chemical is of high interest in pharmaceutical and biochemical research. Its core structure suggests potential as a key intermediate or candidate for investigating new therapeutic agents. Related oxalamide compounds have been explored for their inhibitory effects on enzymes like lipoxygenase, which is a key target in inflammation research . Furthermore, the presence of the sulfonyl group is a common feature in compounds with antimicrobial properties, indicating its potential utility in infectious disease research . Researchers can utilize this compound to probe structure-activity relationships (SAR) and develop novel bioactive molecules for various diseases, including inflammatory conditions, cancer, and microbial infections . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O5S/c20-14-3-1-13(2-4-14)11-22-18(25)19(26)23-12-17-24(9-10-29-17)30(27,28)16-7-5-15(21)6-8-16/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXFAFSXTILIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H25Cl2N3O4SC_{22}H_{25}Cl_{2}N_{3}O_{4}S, with a molecular weight of approximately 498.4 g/mol. The compound features both oxalamide and oxazolidinone moieties, contributing to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins involved in cellular signaling pathways. The sulfonamide group is known to inhibit specific enzymes, while the chlorobenzyl group may affect cellular membranes, leading to alterations in cell function. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent investigations into compounds related to this compound have shown potential in inhibiting cancer cell proliferation. For example, similar sulfonamide compounds have been reported to significantly inhibit the growth of colorectal cancer cells (SW480 and HCT116), with IC50 values as low as 0.12 µM . These findings suggest that this compound may also possess anticancer properties worth exploring.

Study on Antiviral Properties

A comparative study involving structurally related oxalamides indicated that modifications in the phenolic ring could enhance antiviral activity against HIV. Compounds that retained a chlorobenzene moiety demonstrated improved selectivity indices in viral inhibition assays . Although direct studies on this compound are not available, these insights provide a basis for future research.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Analogous compounds have been tested in animal models, showing promising results in reducing tumor size and improving survival rates in xenograft models of cancer . These findings highlight the potential therapeutic applications of this compound.

Data Table: Summary of Biological Activities

Activity Type Description IC50/Effect References
AntimicrobialInhibition of bacterial growthVariable (µM range)
AnticancerInhibition of cancer cell proliferation0.12 µM (HCT116 cells)
AntiviralPotential inhibition of viral replicationNot yet established

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Heterocyclic Moieties : Compounds with sulfonyl groups (e.g., target compound, ) exhibit higher molecular weights (>450 Da) compared to those with simpler heterocycles (e.g., isoxazole, 293.70 Da ). This may influence pharmacokinetics, such as oral bioavailability.
  • Synthetic Yields: Yields for oxazolidine/thiazole derivatives range from 37–55% , while simpler oxalamides (e.g., ) achieve ~44%.
  • Purity : Most analogs report >90% purity via HPLC, suggesting robust purification protocols for oxalamide derivatives .

Spectroscopic and Analytical Data

  • NMR : The target compound’s 1H NMR would likely show signals for the oxazolidine methylene (δ 3.5–4.5 ppm), sulfonyl-adjacent protons (δ 7.4–7.8 ppm for aromatic Cl-substituted phenyl), and oxalamide NH (δ ~10.7 ppm), consistent with analogs .
  • LC-MS : Expected [M+H]+ ~470.9, analogous to .

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